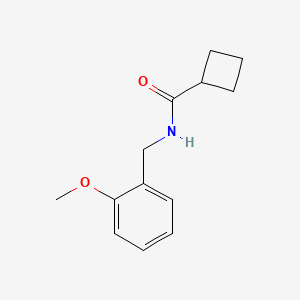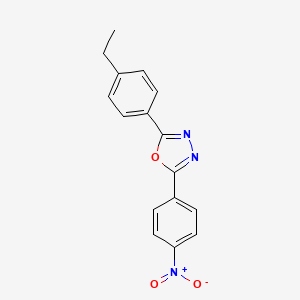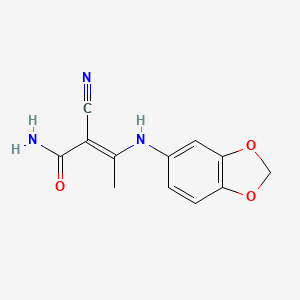
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as CIAPIN1 inhibitor, is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in inhibiting the growth of cancer cells and has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor involves the inhibition of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide protein, which is overexpressed in many cancer cells. N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide is involved in the regulation of cell growth and survival, and its overexpression has been linked to cancer progression. By inhibiting N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide, N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has been shown to have minimal toxicity in normal cells, indicating its potential as a targeted therapy for cancer. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor in lab experiments is its specificity for cancer cells. This allows for targeted therapy and minimal toxicity in normal cells. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor. One direction is to investigate its potential in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, further research is needed to optimize the synthesis method to increase the yield of the compound.
In conclusion, N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has shown potential in inhibiting the growth of cancer cells and inducing apoptosis. Its specificity for cancer cells and minimal toxicity in normal cells make it a promising targeted therapy for cancer. Further research is needed to optimize the synthesis method and investigate its potential in combination therapy and treating other types of cancer.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor involves the reaction of 3-chloro-2-methylphenyl isocyanate and 4-isopropylphenylacrylic acid in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the pure compound. The yield of this reaction is approximately 40%.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-3-(4-isopropylphenyl)acrylamide inhibitor has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colorectal cancer. Additionally, it has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-13(2)16-10-7-15(8-11-16)9-12-19(22)21-18-6-4-5-17(20)14(18)3/h4-13H,1-3H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEDRLQLSJQTPG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1-pyrrolidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5824168.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5824184.png)
![2,3,6,6-tetramethyl-5,6-dihydro-8H-isoquino[1,2-b]quinazolin-8-one](/img/structure/B5824205.png)
![4-{[2-(ethoxycarbonyl)phenyl]amino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B5824213.png)
![4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5824221.png)

![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)





![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)